A Technical Guide to the Discovery and Isolation of Conolidine from Tabernaemontana divaricata
A Technical Guide to the Discovery and Isolation of Conolidine from Tabernaemontana divaricata
For Researchers, Scientists, and Drug Development Professionals
Abstract
Conolidine, a rare C5-nor stemmadenine (B1243487) indole (B1671886) alkaloid, has emerged as a significant non-opioid analgesic candidate. First isolated from the bark of the tropical flowering shrub Tabernaemontana divaricata, a plant with a rich history in traditional Chinese, Ayurvedic, and Thai medicine for treating pain and fever, conolidine presents a unique pharmacological profile.[1][2] Its potent analgesic effects, demonstrated in preclinical models, are not mediated by classical opioid receptors, suggesting a novel mechanism of action with potentially fewer side effects, such as respiratory depression and addiction, commonly associated with conventional opioids.[1][3] This technical guide provides a comprehensive overview of the discovery and isolation of conolidine from its natural source, including detailed experimental protocols, quantitative data, and a review of its known signaling pathways. The extremely low natural abundance of conolidine, approximately 0.00014% of the stem bark, has posed significant challenges to its study and has spurred the development of synthetic routes.[1] This document aims to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Discovery and Botanical Source
Conolidine was first isolated in 2004 by Kam and colleagues from the stem bark of Tabernaemontana divaricata, commonly known as the pinwheel flower or crepe jasmine.[4] This evergreen shrub belongs to the Apocynaceae family and has long been utilized in traditional medicine to alleviate pain and fever.[1][2] The discovery of conolidine was a part of broader phytochemical investigations into the rich alkaloid content of the Tabernaemontana genus. While T. divaricata is the primary reported source, conolidine has also been detected in other species of the same genus.
Isolation of Conolidine from Tabernaemontana divaricata
The isolation of conolidine from its natural source is a multi-step process involving extraction, acid-base fractionation, and chromatographic purification. The extremely low concentration of conolidine in the plant material necessitates efficient and precise experimental procedures.
Experimental Protocol
The following protocol is a synthesized methodology based on established techniques for alkaloid isolation from Tabernaemontana species.
2.1.1. Plant Material Collection and Preparation
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Collect the stem bark of mature Tabernaemontana divaricata plants.
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Wash the bark thoroughly to remove any adhering dirt and debris.
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Air-dry the bark in a well-ventilated area, protected from direct sunlight, until it is brittle.
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Grind the dried bark into a coarse powder using a mechanical grinder to increase the surface area for efficient solvent extraction.
2.1.2. Solvent Extraction
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Macerate the powdered bark (e.g., 1 kg) in methanol (B129727) or ethanol (B145695) (e.g., 5 L) at room temperature for 72 hours with occasional agitation.
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Filter the extract through cheesecloth or filter paper to separate the marc (solid plant residue) from the liquid extract.
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Repeat the extraction process with the marc two more times with fresh solvent to ensure exhaustive extraction of the alkaloids.
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Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude viscous extract.
2.1.3. Acid-Base Fractionation
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Dissolve the crude methanolic/ethanolic extract in a 5% aqueous solution of hydrochloric acid (HCl) or acetic acid.
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Filter the acidic solution to remove non-alkaloidal, neutral, and weakly basic compounds that precipitate.
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Wash the filtrate with a nonpolar solvent such as n-hexane or diethyl ether to remove fats, oils, and other lipophilic impurities.
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Basify the acidic aqueous solution to a pH of 9-10 by the slow addition of a base, such as ammonium (B1175870) hydroxide (B78521) (NH₄OH) or sodium carbonate (Na₂CO₃), while cooling in an ice bath. This will precipitate the free alkaloids.
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Extract the liberated alkaloids from the basified aqueous solution with a chlorinated solvent like dichloromethane (B109758) (CH₂Cl₂) or chloroform (B151607) (CHCl₃) multiple times until the aqueous layer is exhausted of alkaloids (as monitored by thin-layer chromatography).
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Combine the organic extracts and wash them with distilled water to remove any remaining base.
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Dry the organic extract over anhydrous sodium sulfate (B86663) (Na₂SO₄) and then evaporate the solvent under reduced pressure to yield a crude alkaloid mixture.
2.1.4. Chromatographic Purification
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Column Chromatography:
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Subject the crude alkaloid mixture to column chromatography over silica (B1680970) gel.
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Pack the column with silica gel in a nonpolar solvent (e.g., n-hexane).
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Apply the crude alkaloid mixture, adsorbed onto a small amount of silica gel, to the top of the column.
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Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate (B1210297) and then methanol.
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Collect fractions and monitor them by thin-layer chromatography (TLC) using a suitable solvent system and a visualizing agent (e.g., Dragendorff's reagent for alkaloids).
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Combine the fractions containing conolidine.
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High-Performance Liquid Chromatography (HPLC):
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For final purification, subject the conolidine-rich fractions to preparative reversed-phase HPLC (RP-HPLC).
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A C18 column is typically used with a mobile phase consisting of a gradient of acetonitrile (B52724) and water, often with a modifier like trifluoroacetic acid (TFA).
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Monitor the elution profile with a UV detector at a wavelength determined from the UV spectrum of conolidine.
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Collect the peak corresponding to conolidine and remove the solvent to obtain the pure compound.
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Isolation Workflow Diagram
Caption: Workflow for the isolation of conolidine.
Quantitative Data
The yield of conolidine from Tabernaemontana divaricata is notably low, which presents a significant hurdle for its development as a therapeutic agent. This low natural abundance has been a primary motivation for the development of total synthesis routes.
| Isolation Stage | Yield/Concentration | Reference |
| Conolidine in Stem Bark | 0.00014% (w/w) | [1] |
Note: Detailed quantitative data for the yield at each step of the isolation process are not extensively reported in the available literature, primarily due to the challenges associated with the very low abundance of the compound.
Physicochemical and Spectroscopic Characterization
The structure of conolidine was elucidated using a combination of spectroscopic techniques. The following tables summarize its key physicochemical properties and the expected spectroscopic data based on its known structure.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₇H₁₈N₂O |
| Molar Mass | 266.344 g/mol |
| Class | C5-nor stemmadenine indole alkaloid |
| Appearance | (Typically) White to off-white powder |
| CAS Number | 100414-81-1 |
Spectroscopic Data
Note: The following data are compiled from typical values for the structural motifs present in conolidine and may vary slightly based on experimental conditions.
| Technique | Data |
| ¹H-NMR | Aromatic protons (indole ring): δ 7.0-7.5 ppm; Vinyl proton: δ ~5.4 ppm; Aliphatic protons: δ 1.5-4.0 ppm; Ethyl group protons: δ ~1.7 (dq) and ~0.6 (t) ppm. |
| ¹³C-NMR | Carbonyl carbon: δ >170 ppm; Aromatic/olefinic carbons: δ 100-150 ppm; Aliphatic carbons: δ 20-70 ppm. |
| Mass Spec. (EI-MS) | [M]⁺ at m/z 266. Key fragmentation patterns would involve losses related to the ethylidene group and cleavages of the cage-like structure. |
| IR (KBr, cm⁻¹) | ~3400 (N-H stretch, indole); ~2900-3000 (C-H stretch, aliphatic); ~1680 (C=O stretch, amide); ~1600 (C=C stretch, aromatic). |
| UV-Vis (in MeOH) | λₘₐₓ around 220-230 nm and 280-290 nm, characteristic of the indole chromophore. |
Mechanism of Action
Conolidine's analgesic properties are particularly noteworthy because they are not mediated by the classical opioid receptors (mu, delta, kappa). This non-opioid mechanism suggests a reduced risk of the side effects associated with traditional opioid analgesics. Research has pointed to two primary molecular targets.
Modulation of the Atypical Chemokine Receptor 3 (ACKR3)
One of the key mechanisms of conolidine is its interaction with the atypical chemokine receptor 3 (ACKR3), also known as CXCR7. ACKR3 functions as a scavenger receptor for endogenous opioid peptides, such as enkephalins and endorphins. By binding to these peptides, ACKR3 prevents them from activating the classical opioid receptors that produce analgesia.
Conolidine acts as an agonist at the ACKR3 receptor.[2] This interaction is thought to inhibit the receptor's scavenging function, thereby increasing the bioavailability of endogenous opioid peptides. These peptides are then free to bind to and activate classical opioid receptors, leading to pain relief. This pathway relies on β-arrestin recruitment rather than the classical G protein signaling cascade.[1]
Inhibition of Voltage-Gated Calcium Channels (Caᵥ2.2)
Another proposed mechanism for conolidine's antinociceptive action is the inhibition of N-type voltage-gated calcium channels (Caᵥ2.2). These channels are crucial for neurotransmitter release in pain pathways. By blocking these channels, conolidine can reduce the transmission of pain signals in the nervous system.
Signaling Pathway Diagrams
Caption: Conolidine's modulation of the ACKR3 receptor.
Caption: Conolidine's inhibition of Caᵥ2.2 channels.
Challenges and Future Directions
The primary challenge in the study and development of conolidine as a therapeutic agent is its extremely low natural abundance. The yield from Tabernaemontana divaricata is insufficient for preclinical and clinical development, making natural sourcing commercially unviable. This limitation has been the driving force behind the successful development of several total synthesis routes since the first was reported in 2011.[3]
Future research will likely focus on:
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Optimizing Synthetic Routes: Developing more efficient and cost-effective synthetic methods to produce conolidine and its analogs in larger quantities.
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Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating derivatives of conolidine to identify compounds with improved potency, selectivity, and pharmacokinetic properties.
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Further Elucidation of Mechanism of Action: A deeper understanding of conolidine's interactions with its molecular targets and its downstream signaling effects will be crucial for its clinical development.
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Clinical Trials: Advancing conolidine or its optimized analogs into human clinical trials to evaluate their safety and efficacy as non-opioid analgesics.
The discovery of conolidine from a traditional medicinal plant underscores the value of natural products in modern drug discovery. While its isolation from Tabernaemontana divaricata is a complex and low-yielding process, the unique pharmacological profile of conolidine offers a promising new avenue for the development of safer and more effective treatments for pain.
